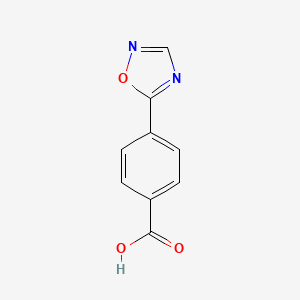

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

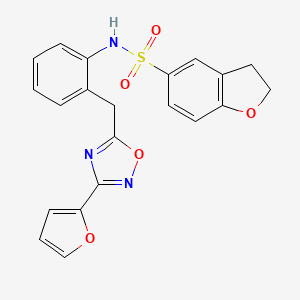

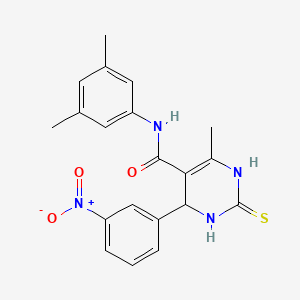

“4-(1,2,4-Oxadiazol-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

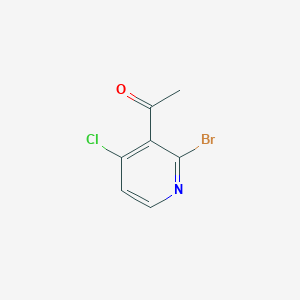

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a subject of interest in various research studies . The synthesis often involves the reaction of amidoximes with carboxylic acids or their derivatives . The process typically involves the formation of a Lewis acid-ammonia complex as a leaving group, leading to the formation of the nitrile oxide .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve annulation reactions, followed by desulfurization/intramolecular rearrangement . These reactions can yield a wide range of compounds, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 4-(1,2,4-Oxadiazol-5-yl)benzoic acid derivatives is in corrosion inhibition. A study by Ammal et al. (2018) highlighted the use of 1,3,4-oxadiazole derivatives as effective corrosion inhibitors for mild steel in sulphuric acid. These inhibitors form a protective layer on the steel surface, indicating their potential in industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).

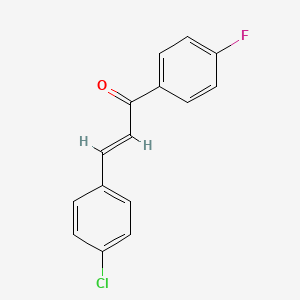

Antibacterial and Antitubercular Agents

Joshi et al. (2008) synthesized new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazoles, revealing their potent antibacterial and antitubercular properties. This research signifies the potential of this compound derivatives in developing new antibacterial and antitubercular drugs (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Anticancer Evaluation

In the field of oncology, Salahuddin et al. (2014) investigated 1,3,4-oxadiazole derivatives for their anticancer properties. One compound was found to be notably active against breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Solid-phase Synthesis

The solid-phase synthesis of 1,2,4-oxadiazoles, as described by Sams and Lau (1999), demonstrates the chemical versatility and ease of synthesis of oxadiazole derivatives. This process is crucial for the rapid production of these compounds for various applications (Sams & Lau, 1999).

Angiotensin II Receptor Antagonistic Activities

Research by Kohara et al. (1996) explored benzimidazole-7-carboxylic acids bearing 5-oxo-1,2,4-oxadiazole and related rings for their angiotensin II receptor antagonistic activities. These compounds show promise in the treatment of cardiovascular diseases (Kohara, Kubo, Imamiya, Wada, Inada, & Naka, 1996).

Apoptosis Inducers in Cancer Therapy

Cai et al. (2006) utilized a chemical genetics approach for the discovery of apoptosis inducers, including 1,2,4-oxadiazoles. This research is significant in identifying new compounds for cancer therapy by inducing apoptosis in cancer cells (Cai, Drewe, & Kasibhatla, 2006).

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their effects . The interaction likely involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities .

Future Directions

The future directions in the research of “4-(1,2,4-Oxadiazol-5-yl)benzoic acid” and similar compounds could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This is an important goal for modern organic chemistry .

Biochemical Analysis

Biochemical Properties

4-(1,2,4-Oxadiazol-5-yl)benzoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced RAW264.7 cells . This suggests that this compound may play a role in biochemical reactions related to inflammation.

Cellular Effects

The effects of this compound on cells are significant. It has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats . This indicates that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves blocking the excitation of the nuclear factor κB (NF-кB) signaling pathway in a concentration-dependent manner . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to reduce secondary foot swelling and arthritic index in AIA rats suggests that it may have long-term effects on cellular function .

properties

IUPAC Name |

4-(1,2,4-oxadiazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCSSHGLGUUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1557358-41-4 |

Source

|

| Record name | 4-(1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)